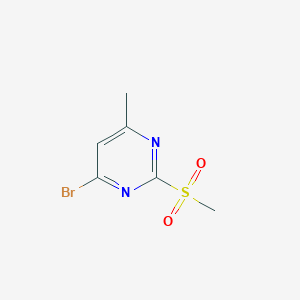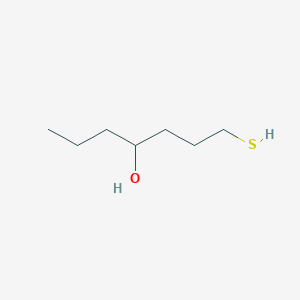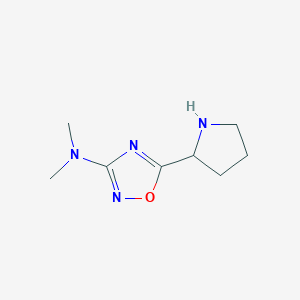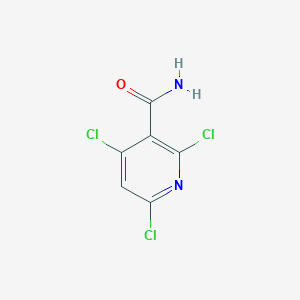
2-(2-methylcyclopentylidene)acetic acid
Vue d'ensemble
Description
“2-(2-methylcyclopentylidene)acetic acid” is an organic compound with the CAS Number: 161724-58-9 . It has a molecular weight of 140.18 and its IUPAC name is (2E)- (2-methylcyclopentylidene)ethanoic acid . The compound appears as a powder .
Molecular Structure Analysis
The molecular structure of “2-(2-methylcyclopentylidene)acetic acid” is given by the InChI code: 1S/C8H12O2/c1-6-3-2-4-7(6)5-8(9)10/h5-6H,2-4H2,1H3, (H,9,10)/b7-5+ . This indicates that it is essentially a methyl group with a carboxyl functional group attached to it .Physical And Chemical Properties Analysis
“2-(2-methylcyclopentylidene)acetic acid” has a molecular weight of 140.18 . It appears as a powder and should be stored at room temperature .Applications De Recherche Scientifique
Medicinal Chemistry Applications
The study of acylaryloxyacetic acid derivatives, including compounds similar to "2-(2-methylcyclopentylidene)acetic acid," shows these substances possess notable diuretic properties, characterized by their saluretic and uricosuric effects. The presence of alkyl substituents, particularly methyl groups, enhances their activity, underlining the compound's potential in developing treatments for conditions requiring diuresis or uric acid excretion enhancement (Woltersdorf et al., 1977).
Coordination Chemistry and Medicinal Applications
Research on tetraazacycle complexes, comparing acetic acid and methylphosphonic or methylphosphinic acid analogues, reveals the nuanced effects of different pendant arms on complex stability with metals like copper and lanthanides, which have medicinal relevance, particularly in MRI contrast agent development and other therapeutic applications (Lukeš et al., 2001).
Organic Synthesis and Catalysis
In the domain of organic synthesis, N-heterocyclic carbenes, including imidazol-2-ylidenes, have shown efficiency as catalysts in transesterification/acylation reactions involving esters and alcohols. These catalysts facilitate the acylation of alcohols with vinyl acetate, indicating the potential of "2-(2-methylcyclopentylidene)acetic acid" derivatives in synthesizing ester compounds through environmentally benign processes (Grasa et al., 2002; 2003).
Toxicology and Environmental Science
A scientometric review on the toxicity of 2,4-dichlorophenoxyacetic acid, a compound with structural similarity to "2-(2-methylcyclopentylidene)acetic acid," highlights the global research trends and gaps in understanding the environmental and health impacts of herbicides. This review emphasizes the importance of studying the molecular biology, gene expression, and degradation pathways of such compounds to mitigate their toxic effects and improve safety profiles (Zuanazzi et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-methylcyclopentylidene)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6-3-2-4-7(6)5-8(9)10/h5-6H,2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBLMIOXQBDRHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1379298.png)


![[1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1379306.png)






![3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B1379317.png)
![(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide](/img/structure/B1379319.png)

